molecular formula C17H25N3O6S B2961964 Ethyl 4-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate CAS No. 899967-49-8

Ethyl 4-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2961964
CAS No.: 899967-49-8
M. Wt: 399.46
InChI Key: DKQIZZPZWONAIQ-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its flexibility and the ability to form hydrogen bonds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Radiolabeled Antagonists for Neurotransmission Studies

Ethyl 4-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate derivatives have been explored for their application in neuroimaging and neurotransmission studies, particularly using positron emission tomography (PET). For instance, [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, also known as [18F]p-MPPF, is a novel 5-HT1A antagonist utilized in the research of serotonergic neurotransmission. This compound's development involved comprehensive research spanning chemistry, radiochemistry, animal studies (in rats, cats, and monkeys) with autoradiography and PET, as well as human studies with PET, toxicity, and metabolism assessments (Plenevaux et al., 2000).

Structure-Affinity Relationship Studies

Another significant application lies in structure-affinity relationship studies where derivatives of compounds similar to this compound serve as high-affinity and selective ligands for specific receptor targets. For example, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with a closely related structure, was used as a lead for structural modifications to explore its binding profile across dopamine D(4) and D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors. This research helps in understanding the molecular interactions and efficacy of these compounds as potential therapeutic agents (Perrone et al., 2000).

Antimicrobial Activity Research

Compounds with the this compound framework have also been explored for their antimicrobial properties. New derivatives have been synthesized and assessed for their activity against various microorganisms, contributing valuable insights into the design of novel antimicrobial agents. For instance, studies on novel 1,2,4-triazole derivatives and sulfonyl hydrazones incorporating piperazine rings have highlighted their potential antimicrobial efficacy, underscoring the versatility of these compounds in medicinal chemistry (Bektaş et al., 2007; Karaman et al., 2016).

Mechanism of Action

The mechanism of action is likely dependent on the specific application of this compound. Piperazine derivatives are often used in pharmaceuticals and can interact with biological systems in various ways .

Future Directions

Piperazine derivatives are a focus of ongoing research due to their wide range of biological and pharmaceutical activity . Future research may explore new synthesis methods, potential applications, and more detailed characterization of this compound.

Properties

IUPAC Name

ethyl 4-[2-[(4-methoxybenzoyl)amino]ethylsulfonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6S/c1-3-26-17(22)19-9-11-20(12-10-19)27(23,24)13-8-18-16(21)14-4-6-15(25-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQIZZPZWONAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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